molecular formula C11H7BrCl2N2O B8740511 (3-Bromo-phenyl)-(2,4-dichloro-pyrimidin-5-yl)-methanol

(3-Bromo-phenyl)-(2,4-dichloro-pyrimidin-5-yl)-methanol

Cat. No. B8740511
M. Wt: 333.99 g/mol
InChI Key: USAAOIJDJJTDRQ-UHFFFAOYSA-N
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Patent
US08362023B2

Procedure details

To the solution of 5-bromo-2,4-dichloropyrimidine (22.8 g, 0.10 mol) in dry THF (150 mL), i-PrMgCl (50 mL, 0.10 mol, 2M in THF) was added dropwise at −35° C. under N2 atmosphere. After addition, the mixture was stirred for another one hour. Then 3-bromobenzaldehyde (18.5 g, 0.10 mol) was added in one portion. The resulting mixture was stirred for another two hours at −35° C. The reaction was quenched by water (10 mL), and filtered. The filtrate was extracted with ethyl acetate (3×300 mL). The combined organic phase was washed with water (300 mL), brine (200 mL) and dried over Na2SO4. The drying agent was removed by filtration and the residue was evaporated to give (3-bromo-phenyl)-(2,4-dichloro-pyrimidin-5-yl)-methanol as yellow oil. (Yield 33 g, 98.8%).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.[Br:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20]>C1COCC1>[Br:15][C:16]1[CH:17]=[C:18]([CH:19]([C:2]2[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=2)[OH:20])[CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for another two hours at −35° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water (10 mL)
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with water (300 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residue was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(O)C=1C(=NC(=NC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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